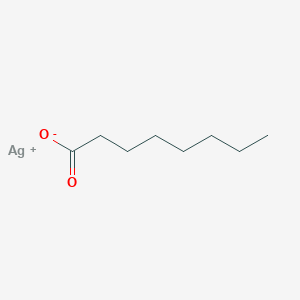

Silver(I) octanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

24927-67-1 |

|---|---|

Molecular Formula |

C8H15AgO2 |

Molecular Weight |

251.07 g/mol |

IUPAC Name |

silver;octanoate |

InChI |

InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

ZYPJJPHRTZPKKY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Ag+] |

Origin of Product |

United States |

Synthesis Methodologies for Silver I Octanoate and Derived Materials

Established Synthetic Routes for Silver(I) Carboxylates

Silver(I) carboxylates, including silver(I) octanoate (B1194180), are commonly synthesized through direct reaction approaches. These methods are foundational and widely practiced due to their reliability and straightforward nature.

The most prevalent methods for synthesizing silver(I) carboxylates involve the reaction of a silver precursor with a carboxylic acid. A common approach is the metathesis reaction between a water-soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and an alkali metal carboxylate. rsc.org Variations of this method include the in situ preparation of silver carbonate (Ag₂CO₃) which then reacts with the carboxylic acid, or the addition of freshly prepared silver oxide (Ag₂O) to a basic solution of the carboxylic acid. rsc.org

A noteworthy development is a one-pot, water-free synthesis method that employs the direct reaction of silver(I) fluoride (B91410) (AgF) with the corresponding carboxylic acid in a non-aqueous solvent like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This method offers high yields, often exceeding 70% for straight-chain carboxylates. rsc.orgrsc.org The reaction is driven by the formation of hydrogen fluoride (HF), which is subsequently removed from the system. rsc.org

For instance, to synthesize various silver carboxylates, silver(I) fluoride is suspended in a mixture of anhydrous THF and hexane (B92381) under a nitrogen atmosphere. The carboxylic acid is then added, and the reaction proceeds to yield the silver carboxylate. rsc.org

| Precursor 1 | Precursor 2 | Solvent | Yield | Reference |

| Silver(I) fluoride | Carboxylic acid | THF/Hexane | >70% | rsc.orgrsc.org |

| Silver nitrate | Alkali metal carboxylate | Aqueous | - | rsc.org |

| Silver carbonate | Carboxylic acid | Aqueous | - | rsc.org |

| Silver oxide | Carboxylic acid (basic solution) | Aqueous | - | rsc.org |

Green Chemistry Principles in Silver Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of silver compounds, particularly silver nanoparticles (AgNPs). These methods emphasize the use of environmentally benign reagents and conditions.

Biogenic synthesis has emerged as a sustainable and eco-friendly alternative for producing silver nanoparticles. ijpsjournal.com This approach utilizes biological entities such as plants, bacteria, fungi, and algae as reducing and stabilizing agents. ijpsjournal.comnih.gov Plant extracts are particularly popular due to their rich content of bioactive compounds like flavonoids, polyphenols, tannins, and alkaloids, which can effectively reduce silver ions (Ag⁺) to metallic silver (Ag⁰). ijpsjournal.commdpi.comrsc.org

The general mechanism involves mixing an aqueous solution of a silver salt, such as silver nitrate, with a plant extract. mdpi.commdpi.com The phytochemicals in the extract facilitate the reduction of silver ions and stabilize the newly formed nanoparticles, preventing their agglomeration. medcraveonline.comnih.gov This method is advantageous as it is cost-effective, can often be performed at room temperature, and avoids the use of toxic chemicals. medcraveonline.commdpi.com

The characteristics of the synthesized AgNPs, such as size and shape, can be influenced by factors like the plant species used, the part of the plant (leaves, flowers, etc.), and reaction conditions. mdpi.commdpi.com For example, studies have shown that AgNPs synthesized using different plant extracts can range in size from a few nanometers to over 100 nm. mdpi.commdpi.comresearchgate.net

| Biological Source | Key Bio-compounds | Resulting Nanoparticle Size | Reference |

| Paullinia cupana (Guarana) leaf extract | Alkaloids, Flavonoids | 69-78 nm | mdpi.com |

| Paullinia cupana (Guarana) flower extract | Alkaloids, Flavonoids | ~61 nm | mdpi.com |

| Turmeric, Curry leaves, Ashwagandha, etc. | Various phytochemicals | 50-80 nm | researchgate.net |

| Juniperus procera extract | Phytochemicals | ~23 nm | mdpi.com |

Controlled Fabrication of Silver Nanomaterials from Silver(I) Octanoate Precursors

This compound is a valuable precursor for the controlled fabrication of silver nanomaterials. Its decomposition under specific conditions allows for the generation of metallic silver nanoparticles with desired properties.

Thermolysis, or thermal decomposition, of silver carboxylates is a common method for producing silver nanoparticles. rsc.orgnih.gov In this process, a silver carboxylate, such as this compound, is heated in a solvent or in a solvent-free environment. rsc.orgresearchgate.net The heat provides the energy needed to break the chemical bonds, leading to the reduction of Ag⁺ ions to Ag⁰ and the formation of nanoparticles. d-nb.info

For example, the thermal decomposition of silver salts of fatty acids, including those similar to octanoate, at temperatures around 250 °C can produce silver nanoparticles with mean diameters of approximately 4.7 nm. rsc.org The resulting nanoparticles are often capped by the fatty acid from the precursor, which helps to prevent aggregation. rsc.org The reaction temperature and time are critical parameters that influence the size and crystallinity of the final product. rsc.org In some cases, the self-assembly of nanoparticles into ordered three-dimensional structures, or supracrystals, has been observed during the thermal decomposition of silver carboxylates. researchgate.net

A related method involves the decomposition of silver carboxylate precursors under hydrogen pressure, which can be faster and more controllable, yielding spherical particles in the 4–6 nm range. researchgate.net

| Decomposition Method | Precursor | Temperature | Resulting Nanoparticle Size | Reference |

| Solventless Thermolysis | Silver myristate, stearate (B1226849), oleate | 250 °C | ~4.7 nm | rsc.org |

| Thermolysis in Xylene | Silver(I)/acetylenedicarboxylic acid salt | Reflux | - | d-nb.info |

| Pyrolysis | Silver(I)/acetylenedicarboxylic acid salt | 300 °C | - | d-nb.info |

| Decomposition under H₂ pressure | Silver carboxylate | ~150 °C | 4-6 nm | researchgate.net |

Ligand-assisted strategies offer a higher degree of control over the size, shape, and stability of silver nanoparticles synthesized from precursors like this compound. In these methods, coordinating ligands are introduced during the synthesis process. These ligands can influence the nucleation and growth of the nanoparticles and stabilize the final structures.

Primary aliphatic amines are often used in conjunction with silver carboxylate precursors. researchgate.net The amines can form complexes with the silver carboxylate, altering its decomposition behavior. For instance, the decomposition of a silver-myristate precursor in the presence of triethylamine (B128534) can occur at a much lower temperature (80 °C) to produce highly monodisperse silver nanoparticles. rsc.org The amine ligands can change the coordination of the carboxylate group from a bridging to a chelating mode, which affects the structure of the precursor complex and the resulting nanoparticles. researchgate.net

Similarly, other ligands like n-trioctylphosphine (TOP) can be used to reduce silver carboxylates to form redispersible silver nanoparticles. researchgate.netnih.gov The choice of ligand and its interaction with the silver precursor are crucial for tailoring the physicochemical properties of the synthesized nanoparticles. researchgate.netacs.org

| Precursor | Ligand | Key Feature | Reference |

| Silver carboxylate | Primary aliphatic amines | Forms (bis)amine-silver carboxylate complexes, alters coordination | researchgate.net |

| Silver myristate | Triethylamine | Reduces decomposition temperature to 80 °C | rsc.org |

| Silver carboxylates (citrate, oleate, myristate) | n-Trioctylphosphine (TOP) | Produces redispersible nanoparticles | researchgate.netnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Silver I Octanoate

Crystallographic and Supramolecular Architecture

The solid-state structure of silver(I) octanoate (B1194180) is a result of a hierarchical organization, beginning with the coordination environment of the silver ion and extending to a lamellar supramolecular assembly. Studies on the homologous series of silver(I) n-alkanoates (CₙH₂ₙ₊₁COOAg) have established a consistent structural pattern that includes silver(I) octanoate (n=7). rsc.orgrsc.org

X-ray powder diffraction (XRPD) studies are fundamental in elucidating the long-range order in silver alkanoates. Room-temperature X-ray diffractograms for the homologous series, including this compound, consistently indicate a highly ordered, lamellar packing. researchgate.netkuleuven.be These compounds arrange into a bilayer structure where the hydrocarbon chains of the octanoate anions are aligned. rsc.orgrsc.org

In this arrangement, the ionic silver-carboxylate "head" groups form distinct layers, separated by the nonpolar alkyl "tail" regions. The hydrocarbon chains are arranged in a tail-to-tail fashion within the bilayer, meaning the terminal methyl groups of the octyl chains from opposing layers are in close proximity. rsc.orgrsc.org This layered architecture is a defining characteristic of metal soaps and is responsible for many of their material properties. The diffraction patterns for these materials typically show a series of intense, closely spaced peaks in the small-angle region, which are indexed as (00l) reflections and are characteristic of such a stacked layer structure. researchgate.net

At the molecular level, the primary structural motif in silver(I) alkanoates is a dinuclear silver unit. researchgate.net Two silver(I) ions are bridged by two octanoate ligands, which adopt a syn-syn bidentate coordination mode. rsc.orgnih.gov This arrangement forms a stable, eight-membered ring with the formula [Ag(O₂CR)]₂. rsc.orgcambridge.org This dimeric structure is a common feature for silver carboxylates. researchgate.netcambridge.org

The coordination environment of the silver(I) ion is further stabilized by additional interactions. Intramolecular forces include a significant silver-silver interaction, with Ag-Ag distances reported to be around 2.90 Å, which is comparable to the distance in metallic silver and suggests a degree of metallophilic bonding. cambridge.orgresearchgate.net Furthermore, these dimeric units are linked by intermolecular Ag-O interactions between adjacent dimers, effectively extending the structure into polymeric sheets. rsc.orgrsc.org The flexible coordination sphere of the d¹⁰ silver(I) ion, which can range from linear to tetrahedral or higher, allows for these varied interactions that build the supramolecular assembly. researchgate.net In the absence of other ligands, the bridging bidentate coordination is preferred over a chelating mode. researchgate.netresearchgate.net

The homologous series of silver(I) n-alkanoates from n=8 to n=20, which includes this compound, crystallize in a monoclinic system. rsc.orgrsc.orgnih.gov Within the bilayer structure, the hydrocarbon chains are typically in a fully extended, all-trans conformation. rsc.orgrsc.org These chains are not perpendicular to the basal plane formed by the silver-carboxylate head groups but are tilted at an angle of approximately 75° with respect to the metal plane. rsc.orgrsc.org

Analysis of Dimeric Bridging and Silver(I) Coordination Environments

Thermal Behavior and Phase Transitions

This compound exhibits a complex thermal profile, undergoing multiple phase transitions before its ultimate decomposition. This behavior is characteristic of metallomesogens, which are metal-containing compounds that display liquid crystalline phases. researchgate.netkuleuven.be

Upon heating, silver alkanoates undergo a series of phase transitions from a solid crystalline state to an isotropic liquid. researchgate.netimaging.org These transitions correspond to a progressive breakdown of the ordered lamellar structure, and many of the intermediate phases are viscous liquid crystals, or mesophases. researchgate.netkuleuven.be The number and type of these transitions are highly dependent on the length of the alkyl chain. researchgate.netkuleuven.be

For silver carboxylates, the general sequence of thermotropic phase transitions can follow a path from the initial crystalline state (curd) through various mesomorphic states described as super curd, sub-waxy, waxy, super waxy, and neat phases, before finally melting into an isotropic liquid. imaging.org The initial phase transitions, which occur at temperatures around 100–120°C for many silver carboxylates, are associated with the onset of disorder and increased motion within the paraffinic alkyl chains. researchgate.netimaging.org However, for compounds with shorter alkyl chains like this compound (a C8 carboxylate), the thermal behavior is characterized by crystal-to-crystal transitions, and the compound tends to melt with decomposition rather than exhibiting a complex series of mesophases seen in longer-chain analogues. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for mapping the thermal stability and phase transitions of this compound. TGA measures changes in mass with temperature, while DSC detects the heat flow associated with thermal events.

Studies on short-chain silver carboxylates indicate that decomposition begins at temperatures around 180°C. researchgate.net For related silver carboxylates, the decomposition temperature is often cited in the range of 230-240°C, a process thought to be initiated by the cleavage of the silver-oxygen bond. nasa.gov The thermal decomposition of silver alkanoates ultimately yields metallic silver as the final solid product. researchgate.netkuleuven.be

DSC analysis reveals the energetic changes associated with the phase transitions. The initial endothermic peaks observed for silver carboxylates around 100-120°C correspond to the solid-state crystal-to-crystal or crystal-to-mesophase transitions. imaging.org For an ink containing this compound, an exothermic peak observed via Differential Thermal Analysis (DTA) between 262-276°C was attributed to the coalescence of silver nanoparticles, indicating the temperature range for the transformation to metallic silver. chemrxiv.org The decomposition process itself is a multi-stage event that can involve the formation of various intermediates before yielding pure silver. researchgate.netnih.gov

Compound Index

Investigation of Mesomorphism and Liquid Crystalline Phases (Metallomesogens)

Spectroscopic Fingerprinting and Elemental Compositional Analysis

The comprehensive characterization of this compound relies on a suite of advanced analytical techniques. These methods provide a detailed understanding of the compound's vibrational properties, crystalline nature, surface morphology, and elemental makeup.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups and vibrational modes within the this compound molecule. The infrared spectrum provides a unique fingerprint, revealing key information about the coordination of the octanoate ligand to the silver ion.

The analysis of silver carboxylates, including n-octanoate, shows characteristic absorption bands. The splitting of carboxyl vibration bands indicates a reduction in the carboxyl group's symmetry upon coordination with the metal ion. researchgate.net In silver carboxylates, two carboxylate groups typically bind in a bridging bidentate fashion to two silver atoms, forming a dimeric eight-membered ring structure. lookchem.com

The key vibrational bands for this compound are associated with the carboxylate group (COO⁻) and the hydrocarbon chain. The antisymmetric and symmetric stretching vibrations of the carboxylate group are particularly diagnostic. A significant separation between the frequencies of the antisymmetric (ν_as) and symmetric (ν_s) COO⁻ stretching modes can indicate the coordination mode. Studies on various silver carboxylates show that odd-even carbon chain length alternation can be observed in the anti-symmetric stretching vibrations of the carboxylate groups, a result of different packing arrangements within the crystal. lookchem.com FTIR analysis has been used to confirm that the octanoate acts as a capping ligand in the formation of silver nanoparticles. rsc.org

Table 1: Characteristic FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~2919 - 2850 | C-H Stretching | Symmetric and asymmetric stretching in methyl and methylene (B1212753) groups of the alkyl chain. | mdpi.com |

| ~1618 | C=O Stretching | Antisymmetric stretching of the carboxylate group (ν_as COO⁻). | mdpi.com |

| ~1409 | C-O Stretching | Symmetric stretching of the carboxylate group (ν_s COO⁻). | researchgate.net |

| ~514 | Ag-O Stretching | Vibration of the silver-oxygen bond. | researchgate.net |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific crystalline form.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Sizing

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure and phase purity of this compound. The diffraction pattern provides detailed information about the arrangement of atoms in the solid state.

Silver carboxylates with even-numbered carbon chains, including silver octanoate, typically form a homologous series. acs.org Early studies suggested a triclinic unit cell for these compounds. acs.org The crystal structure is characterized by a dimeric unit, [Ag(O₂CR)]₂, where two silver atoms and the carboxylate groups of two octanoate ligands form an eight-membered ring. acs.orgcambridge.org These dimeric units are further linked by intermolecular Ag-O interactions, leading to the formation of polymeric layered sheets. lookchem.comacs.org The hydrocarbon chains of the octanoate ligands extend from these sheets. lookchem.com

When synthesized as nanoparticles, silver capped with short-chain carboxylic acids (C6-C10) has been shown to possess a face-centered cubic (fcc) crystal structure. rsc.orgnih.gov The XRD pattern for such nanoparticles exhibits characteristic diffraction peaks corresponding to the (111), (200), (220), and (311) lattice planes of crystalline silver. nih.govacademicjournals.orgresearchgate.net The high intensity of the peaks indicates a high degree of crystallinity. arxiv.org

The average crystallite size of this compound nanoparticles can be calculated from the broadening of the XRD peaks using the Debye-Scherrer equation. arxiv.orgbiointerfaceresearch.comscirp.org Studies on silver nanoparticles have reported average particle sizes ranging from approximately 12 nm to 50 nm, depending on the synthesis method. researchgate.netbiointerfaceresearch.comscirp.org

Table 2: Representative XRD Data for Face-Centered Cubic (fcc) Silver Nanoparticles

| Diffraction Angle (2θ) | Miller Indices (hkl) | Crystal Plane | Reference |

| ~38.1° | (111) | Face-Centered Cubic | nih.govresearchgate.net |

| ~44.3° | (200) | Face-Centered Cubic | nih.govresearchgate.net |

| ~64.4° | (220) | Face-Centered Cubic | nih.govresearchgate.net |

| ~77.4° | (311) | Face-Centered Cubic | nih.govresearchgate.net |

Note: Data is based on standard JCPDS file no. 04-0783 for fcc silver. The exact 2θ values can shift slightly based on lattice strain.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of this compound particles. This analysis provides direct insight into the size, shape, and aggregation state of the material.

The morphology of silver carboxylates can be influenced by factors such as the length of the alkyl chain and the conditions of crystallization. acs.orgnih.gov Single crystals of silver carboxylates often grow as elongated platelets with a large basal face. acs.org When used as a precursor in the synthesis of silver nanoparticles, the morphology of the resulting particles can be controlled. For instance, the reduction of silver caprylate (octanoate) at temperatures between 110-120 °C has been found to produce spherical particles with average sizes ranging from 20 to 40 nm. researchgate.net Other studies on silver nanoparticles have reported spherical or nearly spherical morphologies, with sizes that can range from under 10 nm to over 100 nm depending on the synthesis and stabilizing agents used. rsc.orgcabidigitallibrary.orgd-nb.info SEM analysis can also reveal the degree of particle aggregation and the formation of larger grain structures during processes like sintering. rsc.org

Table 3: Morphological Characteristics of this compound and Related Particles from SEM

| Feature | Description | Typical Size Range | Reference |

| Shape | Spherical, Elongated Platelets | - | acs.orgresearchgate.net |

| Particle Size | Nanoparticles | 20 - 40 nm | researchgate.net |

| Surface | Can show aggregation into larger grains or clusters | Grains up to ~200 nm | rsc.org |

X-ray Fluorescence (XRF) for Elemental Compositional Verification

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to verify the elemental composition of a material. It is particularly effective for detecting heavier elements and is well-suited for confirming the presence of silver in this compound.

In XRF analysis, the sample is irradiated with high-energy X-rays, causing the atoms within the material to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. doi.orgresearchgate.net XRF is a standard method for the elemental analysis of silver in various matrices, including alloys and minerals. nih.govresearchgate.netthermofisher.com

For this compound (C₈H₁₅AgO₂), XRF analysis would be primarily used to confirm the presence and purity of silver. The technique can detect silver with high sensitivity. thermofisher.com While XRF can analyze elements from sodium to uranium, it is not suitable for detecting light elements like carbon, hydrogen, and oxygen, which constitute the octanoate portion of the molecule. nih.govccp14.ac.uk Therefore, in the context of characterizing this compound, XRF serves as an excellent tool for verifying the presence of the key metallic element, silver, and for screening for any heavy element impurities. researchgate.net The results are often reported as the weight percentage (wt%) of the detected elements or their corresponding oxides. air.app.br

Table 4: Expected Elemental Composition of Pure this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Weight Percentage (wt%) |

| Silver | Ag | 107.87 | 43.12% |

| Carbon | C | 12.01 | 38.41% |

| Oxygen | O | 16.00 | 12.79% |

| Hydrogen | H | 1.01 | 6.04% |

Note: XRF would primarily confirm the signal for Silver (Ag). Other techniques like CHN elemental analysis would be used to quantify Carbon, Hydrogen, and Nitrogen (if present).

Chemical Reactivity and Mechanistic Pathways of Silver I Octanoate Transformations

Detailed Thermal Decomposition Mechanisms and Silver Metal Formation

The thermal decomposition of silver(I) octanoate (B1194180) is a critical process that results in the in-situ formation of silver nanoparticles. This transformation is not a simple, single-step event but rather a sequence of changes in the material's structure and composition. Studies using thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS) have elucidated the key stages of this process.

When heated, silver carboxylates undergo decomposition in one or multi-step processes, typically in the temperature range of 215–465 °C, to yield metallic silver. researchgate.net For long-chain silver carboxylates, the initial stages of heating involve structural changes within the crystalline lattice. For instance, silver behenate (B1239552), a related long-chain carboxylate, shows a transition at 138°C where the alkyl chains transform from an ordered to a disordered state. researchgate.net A similar irreversible phase transition is observed for silver stearate (B1226849) at 124°C. researchgate.net Increasing the temperature further leads to the disordering and breaking of the silver ion layer, initiating the decomposition reaction. imaging.org

The thermal characteristics of silver octanoate have been compared with other silver carboxylates, such as silver decanoate. Thermogravimetry (TG) measurements show that upon heating, these compounds decompose, and the organic material volatilizes, leading to the sintering of the newly formed silver nanoparticles. nih.gov

Table 1: Thermal Decomposition Data for Selected Silver Carboxylates

| Compound Name | Decomposition Temperature Range (°C) | Primary Solid Product | Key Gaseous Byproducts | Citation |

|---|---|---|---|---|

| Silver(I) carboxylates (general) | 215 - 465 | Metallic Silver | Carboxylic acids, CO2 | researchgate.net |

| Silver Behenate | First transition at 138°C | Metallic Silver | CO2, water, hydrogen, acetylene, alkenes | researchgate.net |

| Silver Stearate | First transition at 124°C | Metallic Silver | Free fatty acid | researchgate.net |

Interactions with Substrate Materials (e.g., Adhesion to Copper Substrates)

The interaction of silver(I) octanoate with substrate materials is fundamental to its use in printed electronics, where it is a component of metal-organic decomposition (MOD) inks. researchgate.net These inks are deposited on various substrates, including copper, to form conductive tracks after a heating process. google.comcore.ac.uk

When a silver carboxylate ink is deposited onto a copper substrate and heated, the silver octanoate decomposes to form silver nanoparticles. nih.gov The organic ligands volatilize, and the nascent, highly reactive silver nanoparticles sinter together and bond with the copper surface. This process can be used for low-temperature joining of copper components. nih.gov The mechanism involves several stages: the initial decomposition of the silver complex, the formation of nanoparticles, and the subsequent sintering of these particles to form a continuous, conductive silver layer that adheres strongly to the copper substrate. nih.gov The carboxylate and amino groups on the stabilizing ligands of the nanoparticles have been shown to be effective for creating copper-to-copper joints. nih.gov The use of silver octanoate and other carboxylates in these applications offers advantages such as lower processing temperatures compared to traditional methods, making them suitable for use with temperature-sensitive flexible substrates. rsc.orggoogle.com

Applications in Advanced Materials Science and Nanotechnology

Role as a Precursor in Functional Material Development

The ability of silver(I) octanoate (B1194180) to decompose under specific conditions to yield metallic silver makes it an invaluable precursor material. This property is harnessed in both imaging technologies and the fabrication of electronic components.

Silver(I) octanoate belongs to the class of silver carboxylates that are fundamental to dry-silver imaging technologies. In both thermographic (TG) and photothermographic (PTG) systems, a silver salt acts as the source for the final silver image. cambridge.orggoogle.com These imaging layers are typically composed of silver salts of long-chain fatty acids dispersed within a polymer binder on a substrate. google.com While silver behenate (B1239552) is a commonly cited example, silver carboxylates with varying chain lengths, including silver octanoate, are utilized. google.comgoogle.com

The process relies on heat to induce the reduction of the silver carboxylate to metallic silver. In photothermographic systems, a latent image is first formed by exposure to light in a silver halide catalyst, which then promotes the thermal development of the non-photosensitive silver carboxylate to form the visible image. google.comimaging.org The thermal decomposition of the silver carboxylate itself is a critical step. For instance, pure silver behenate forms silver(0) at temperatures above 170°C, which is higher than typical development temperatures of 110-130°C; however, the presence of developer chemistry in the formulation facilitates this conversion at lower temperatures. imaging.org The decomposition within the solid-state crystal lattice of the silver carboxylate leads to the formation of nano-sized silver particles, which constitute the final image. imaging.org

In the field of printed and flexible electronics, this compound serves as a key precursor in metallo-organic decomposition (MOD) inks for creating conductive silver tracks. core.ac.uk The primary advantage is the low temperature required for sintering, which is compatible with heat-sensitive flexible polymer substrates like polyethylene (B3416737) naphthalate (PEN). core.ac.uk

A MOD ink formulated with silver octanoate can be deposited and subsequently cured at temperatures as low as 150°C to form conductive patterns. core.ac.uk The thermal process decomposes the silver octanoate, leaving behind a network of silver particles that form the conductive trace. This method provides good adhesion and results in electrical resistivities that approach that of bulk silver. core.ac.uk

Further innovation in this area includes the development of self-sinterable silver inks. One such ink combines silver oxide with a silver carboxylate, silver 2,2-dimethyloctanoate, a compound structurally related to silver octanoate. researchgate.netresearchgate.net This mixture initiates a strong exothermic reaction at around 180°C, significantly lower than the decomposition temperature of silver oxide alone. researchgate.net The heat generated by the reaction aids the sintering process, reducing the need for external heating and allowing for rapid fabrication of conductive electrodes on flexible substrates. researchgate.net Patents also list silver octanoate as a component in organometallic solutions for thermal decomposition metallization, noting that the interaction between the organometallic compound and the substrate enhances adhesion. google.com

| Ink Type | Key Components | Sintering/Curing Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Metallo-Organic Decomposition (MOD) Ink | Silver octanoate precipitate, Xylene solvent | As low as 150°C | Enables conductivity on flexible polymer substrates. | core.ac.uk |

| Self-Heatable Conductive Ink | Silver oxide, Silver 2,2-dimethyloctanoate | Triggered at ~180°C | Internal exothermic reaction aids rapid, low-temperature sintering. | researchgate.netresearchgate.net |

Utilization in Thermographic and Photothermographic Systems

Integration into Nanocomposite Systems

This compound and related metal alkanoates provide unique environments for the synthesis and stabilization of nanoparticles, acting as structured host matrices.

Thermotropic ionic liquid crystals (ILCs) formed by metal alkanoates, such as cadmium octanoate and cobalt octanoate, can function as "nanoreactors" for the in-situ synthesis of nanoparticles (NPs). iop.kiev.uaresearchgate.netresearchgate.net These materials form a smectic A liquid crystal phase at elevated temperatures (e.g., 100-200°C), which is a highly ordered, layered structure. researchgate.netoptica.org

Within this anisotropic molten phase, chemical synthesis can be carried out to produce various types of nanoparticles, including metallic (e.g., Ag, Au) and semiconductor (e.g., CdS, CdSe) NPs. iop.kiev.uaresearchgate.net The metal alkanoate matrix serves a dual role: it is the medium in which the synthesis occurs and also the host that stabilizes the resulting nanoparticles, preventing their aggregation. researchgate.net The synthesized nanoparticles remain uniformly distributed within the matrix, which can then be cooled to form a stable, glassy nanocomposite at room temperature. researchgate.netoptica.org This method allows for the creation of novel hybrid optical materials that combine the properties of the anisotropic host with those of the embedded nanoparticles. pnu.edu.ua

The structured environment of the liquid crystalline phase of metal alkanoates enables precise control over the size and shape of the nanoparticles synthesized within them. iop.kiev.uapnu.edu.ua The layered smectic A structure acts as a template, guiding the growth of the nanoparticles. optica.org This template-controlled synthesis results in nanoparticles with a narrow size distribution and uniform shapes. optica.orgpnu.edu.ua

For example, studies using a cadmium octanoate matrix have shown that CdS nanoparticles grow with a spherical shape, whereas CdSe nanoparticles can form quasi-2D platelets, demonstrating the matrix's influence on NP geometry. optica.org The synthesis of anisotropic silver nanostructures, such as rods and triangles, often relies on a seed-mediated growth approach where directing agents control the final shape. researchgate.net The use of an anisotropic host matrix like a metal alkanoate liquid crystal provides an intrinsic templating effect that can similarly direct the growth and stabilize anisotropic structures, making it a promising route for fabricating nanoparticles with tailored optical and electronic properties. iop.kiev.uaresearchgate.net

| Matrix (Nanoreactor) | Matrix Phase | Synthesized Nanoparticles | Key Outcome | Reference |

|---|---|---|---|---|

| Cadmium Octanoate (CdC8), Cobalt Octanoate (CoC8) | Smectic A Liquid Crystal | Semiconductor (CdS), Metal (Ag, Au) | Stable, well-ordered NPs with controlled size and shape. | iop.kiev.uaresearchgate.net |

| Cadmium Octanoate | Smectic A Liquid Crystal | CdS, CdSe | Shape control demonstrated (spherical CdS, platelet CdSe). | optica.org |

Metal Alkanoate Matrices as Nanoreactors for in-situ Nanoparticle Synthesis

Surface Science and Adhesion Promotion in Organometallic Systems

The chemical structure of this compound, with its metallic head and organic tail, makes it effective in applications requiring adhesion between dissimilar materials, such as metallic layers and polymer substrates. Organometallic compounds like silver octanoate are cited for their role as adhesion promoters. americanelements.com

In metallization processes, the interaction between the silver organometallic compound and the substrate is crucial for creating a durable bond. For example, when applying a silver-containing solution to a cellulose-based fiber, the organometallic compound infiltrates and adheres to the cellulose (B213188) linkages, which, after thermal decomposition, yields a well-bonded metallized matrix. google.com Patents for reflective coatings also list silver octanoate as a potential component in formulations that require strong adhesion to plastic, ceramic, or metal surfaces, often in conjunction with a primary coating layer designed to enhance this adhesion. justia.com The use of silver carboxylates in conductive inks also results in films with good adhesion to flexible substrates, a critical requirement for robust electronic devices. rsc.org

Catalytic Science and Engineering Applications

Silver(I) Octanoate (B1194180) as a Catalyst Precursor in Homogeneous and Heterogeneous Systems

The utility of silver(I) octanoate in catalysis is largely due to its role as a precursor, which can be thermally decomposed to generate silver nanoparticles (AgNPs), the active catalytic species. This decomposition allows for the controlled, in-situ formation of these crucial nanoparticles.

In-situ Formation of Active Silver Catalytic Species

The in-situ generation of silver nanoparticles from this compound is a cornerstone of its catalytic application. Thermal decomposition of silver carboxylates, like the octanoate, is a well-established method for producing AgNPs. rsc.org The octanoate ligand plays a significant role in this process, acting as a capping agent that controls the growth of the nanoparticles by managing the rate of monomer addition. rsc.org This control is critical, as the size and shape of the resulting nanoparticles heavily influence their catalytic performance. Studies have shown that in the absence of the octanoate ligand, significantly larger particles are formed. rsc.org In some systems, the decomposition of this compound can be achieved at relatively low temperatures, which is advantageous for energy efficiency.

Catalytic Activity of Silver Nanoparticles Derived from this compound

Silver nanoparticles generated from precursors like this compound are catalytically active in a variety of important chemical transformations, particularly in electrochemical and oxidation reactions.

Applications in Electrochemical Reduction Reactions

Silver nanoparticles are effective catalysts for the electrochemical oxygen reduction reaction (ORR), a critical process in energy technologies like fuel cells. um.esresearchgate.net Research indicates that the catalytic activity of AgNPs can be influenced by their size and the supporting material. um.es While some studies have focused on citrate-capped or stabilizer-free AgNPs, the principles apply to nanoparticles generated from various precursors. um.esresearchgate.net The high surface area of these nanoparticles provides numerous active sites for the reaction. It has been noted that for glassy carbon-supported nanoparticles, the ORR kinetics can be slower and the production of hydrogen peroxide greater compared to bulk silver. um.es Furthermore, plasma-activated silver catalysts rich in defects have shown potential for decreasing the overpotential required for CO2 electroreduction. science.gov

Performance in Oxidation Processes (e.g., Selective Oxidation of Alcohols)

The selective oxidation of alcohols to produce valuable aldehydes and ketones is a significant reaction in the chemical industry, and silver-based catalysts have shown great promise in this area. tpu.runih.gov Using silver nanoparticles for liquid-phase alcohol oxidation is considered a greener approach compared to gas-phase methods because it operates at lower temperatures and avoids the formation of complete oxidation byproducts like CO2 and water. tpu.ru Silver nanoparticles derived from various precursors have been successfully applied to the oxidation of a wide range of alcohols, demonstrating high yields and selectivities under mild conditions. nih.govnih.gov For example, researchers have demonstrated the effective and selective oxidation of octanol (B41247) to octanal (B89490) using silver nanoparticles on a titanium oxide support. tpu.ru

Table 1: Performance of Silver Nanoparticle Catalysts in Alcohol Oxidation

| Reactant | Main Product | Catalyst System | Key Research Finding | Citation |

|---|---|---|---|---|

| Octanol | Octanal | Silver nanoparticles on titanium oxide | The catalyst was highly selective towards the formation of octanal, a valuable industry product. | tpu.ru |

| Betulin | Betulone | Silver nanoparticles on titanium oxide | Demonstrated the versatility of the catalyst for complex alcohol structures. | tpu.ru |

| Benzyl alcohol | Benzaldehyde | Nitroxide-grafted silver nanoparticles (N-AgNPs) | Achieved very high yields and selectivity close to 100% under mild conditions with oxygen as the oxidant. | nih.gov |

| n-Heptanol | n-Heptanal | Nitroxide-grafted silver nanoparticles (N-AgNPs) | The catalyst was reusable for more than ten cycles. | nih.gov |

| 1-Octanol (B28484) | Octanal, Octyl octanoate | Au-Ag bimetallic catalysts on modified TiO₂ | Aldehyde was the predominant product; the order of metal deposition and support modifiers influenced activity. | mdpi.com |

Advanced Bimetallic Catalytic Systems Incorporating Silver

To enhance catalytic properties such as activity, selectivity, and stability, silver is frequently combined with other metals to create bimetallic catalysts. This compound can serve as the silver source for these advanced materials. The synergy between silver and a second metal like gold (Au) or palladium (Pd) can lead to superior performance compared to their single-metal counterparts. science.govmdpi.comscience.gov

For instance, Au-Ag bimetallic catalysts have demonstrated improved catalytic properties in various reactions, including the oxidation of CO and alcohols. mdpi.com The addition of silver can alter the electronic properties of the primary metal, leading to enhanced performance. In the oxidation of 1-octanol, Au-Ag/TiO₂ catalysts have been studied, showing that factors like the order of metal deposition significantly impact catalytic activity. mdpi.com Similarly, Ag-Pd bimetallic systems have been investigated, with studies indicating the formation of a silver-palladium alloy that is active for hydrogen peroxide synthesis and decomposition. science.gov The use of precursors like this compound is compatible with the synthesis of such complex nanostructures, although care must be taken to avoid unwanted side reactions, such as the formation of insoluble AgCl when using chloride-containing precursors for the second metal. mdpi.com

Synergistic Effects and Alloying Phenomena in Au-Ag Bimetallic Catalysts

Bimetallic nanoparticles often exhibit properties that are not just a combination of the two individual metals but are enhanced due to a synergistic effect between them. mdpi.com In Au-Ag bimetallic catalysts, this synergy is a key factor in their heightened catalytic activity compared to their monometallic counterparts. mdpi.comnih.gov

The improved performance of Au-Ag bimetallic nanoparticles is often attributed to electronic effects. mdpi.com A transfer of electrons can occur from silver to gold, which increases the electron density on the surface of the bimetallic nanoparticles. mdpi.com This enriched surface is believed to enhance the catalyst's activity. mdpi.com Furthermore, in oxidation reactions, silver is thought to play a crucial role in the activation of oxygen. nih.gov The combination of gold and silver in an alloy can thus create more effective active sites than either metal alone.

The structure of these bimetallic nanoparticles can be as a randomly dispersed alloy or in a core-shell arrangement. mdpi.com Au-Ag alloys can readily form homogeneous bimetallic nanoparticles without phase segregation, in part because both metals have a similar face-centered cubic (FCC) crystal structure and very close lattice constants. mdpi.comresearchgate.netresearchgate.net The formation of a true alloy is significant, as it can lead to unique electronic states and surface properties. nih.gov For instance, Au-Ag alloy nanoparticles have demonstrated exceptionally high activity for the low-temperature oxidation of carbon monoxide, a reaction for which the monometallic gold and silver catalysts show no activity at the same temperature. nih.gov

Research on the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has provided clear evidence of this synergistic enhancement. Bimetallic Au-Ag nanoparticles show a significantly faster reaction rate compared to monometallic gold nanoparticles. mdpi.com The catalytic activity is also influenced by the particle size, with smaller nanoparticles generally providing a larger surface area and thus, superior catalytic performance. mdpi.com

Table 1: Comparison of Catalytic Activity for the Reduction of 4-Nitrophenol

This interactive table presents the chemical reduction rates for different catalytic systems in the conversion of 4-nitrophenol.

| Catalyst | Rate Constant (min⁻¹) |

| None (NaBH₄ only) | 0.02 |

| Monometallic Au NPs | 0.36 |

| Bimetallic Au-Ag NPs (2.0 mL Au seed) | 0.52 |

| Bimetallic Au-Ag NPs (5.0 mL Au seed) | 0.62 |

Data sourced from a study on the synthesis of bimetallic gold-silver nanoparticles. mdpi.com

The enhanced catalytic activity of Au-Ag alloy nanoparticles is also attributed to structural effects on their electronic states. nih.gov The unique cavities and the active sites at the edges or kinks within Au-Ag alloys are considered key to their improved catalytic performance and selectivity. nih.gov

Impact of Metal Deposition Order and Support Modifications on Catalytic Performance

The method of preparation, particularly the order in which the metals are deposited onto a support material, has a profound impact on the final catalyst's structural, electronic, and catalytic properties. mdpi.comresearchgate.net This has been studied in Au-Ag bimetallic catalysts supported on modified titanium dioxide (TiO₂), where the sequence of gold and silver deposition was varied. mdpi.comresearchgate.net The two primary configurations are silver deposited first, followed by gold (denoted as AuAg/Support), and gold deposited first, followed by silver (AgAu/Support). mdpi.com

Studies on the liquid-phase oxidation of 1-octanol found that the deposition order significantly influences the catalyst's activity, especially after redox pretreatments. mdpi.comresearchgate.net For the as-prepared catalysts, those where silver was deposited first (AuAg series) were generally more active. mdpi.com This higher initial activity is likely because a significant portion of both gold and silver exists in an ionic state (Ag⁺, Au⁺, Au³⁺). mdpi.com Specifically, singly-charged ions (Au⁺) are considered active sites for low-temperature oxidation, whereas Au³⁺ is inactive. mdpi.comresearchgate.net

Subsequent pretreatments with hydrogen and oxygen at 300°C had a notably different effect on the two series. The activity of the AuAg catalysts decreased significantly after these treatments, while the catalytic properties of the AgAu samples (gold deposited first) were largely unaffected. mdpi.comresearchgate.net The pretreatments likely lead to the complete or partial reduction of the active metal ions, diminishing the performance of the initially more active AuAg catalysts. mdpi.com

Modifying the catalyst support is another critical strategy for enhancing catalytic performance. acs.org In studies involving Au-Ag bimetallic systems, TiO₂ supports have been modified with various metal oxides, including those of Cerium (Ce), Lanthanum (La), Iron (Fe), or Magnesium (Mg). mdpi.comresearchgate.net The addition of these modifiers alters the metal-support interaction and can stabilize the active states of the metals. mdpi.comresearchgate.net Among the tested modifiers, lanthanum oxide was identified as a highly effective promoter for both monometallic and bimetallic gold and silver catalysts in the oxidation of 1-octanol. mdpi.comresearchgate.net

The choice of support modifier also influences the particle size distribution of the metallic nanoparticles. For instance, after reduction, AuAg catalysts on modified supports showed broader particle size distributions compared to those on the unmodified TiO₂ support. researchgate.net

Table 2: Effect of Metal Deposition Order and Support Modification on 1-Octanol Conversion

This interactive table summarizes the catalytic activity based on the order of metal deposition and the type of support modifier used.

| Catalyst | Deposition Order | Support Modifier | 1-Octanol Conversion (%) (As-prepared) |

| AuAg/TiO₂ | Silver first (AuAg) | None | ~55 |

| AgAu/TiO₂ | Gold first (AgAu) | None | ~30 |

| AuAg/La/TiO₂ | Silver first (AuAg) | Lanthanum | ~65 |

| AgAu/La/TiO₂ | Gold first (AgAu) | Lanthanum | ~40 |

| AuAg/Ce/TiO₂ | Silver first (AuAg) | Cerium | ~45 |

| AgAu/Ce/TiO₂ | Gold first (AgAu) | Cerium | ~35 |

| AuAg/Fe/TiO₂ | Silver first (AuAg) | Iron | ~30 |

| AgAu/Fe/TiO₂ | Gold first (AgAu) | Iron | ~25 |

| AuAg/Mg/TiO₂ | Silver first (AuAg) | Magnesium | ~20 |

| AgAu/Mg/TiO₂ | Gold first (AgAu) | Magnesium | ~18 |

Data is approximated from graphical representations in a study on TiO₂-supported bimetallic Au-Ag catalysts. mdpi.com

Future Research Directions and Emerging Paradigms in Silver I Octanoate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of silver carboxylates often involves methods that are being re-evaluated in the context of green chemistry and sustainability. Future research is increasingly directed towards developing cleaner, more efficient, and scalable synthetic routes for silver(I) octanoate (B1194180) and its analogues.

A primary focus is the adoption of "green" synthetic methods that minimize or eliminate the use of hazardous substances. researchgate.net This includes the use of environmentally benign reducing agents and solvents. For instance, the reduction of silver alkyl carboxylates using ethylene (B1197577) glycol represents a promising method for synthesizing silver nanoparticles, avoiding more toxic reagents. researchgate.net Photo-reduction processes, which utilize UV light, are also being explored as a simple, low-cost, and environmentally friendly alternative. researchgate.net Another sustainable approach involves the decomposition of silver carboxylate precursors under hydrogen pressure, which is a faster and more controllable method for producing nanoparticles compared to traditional thermal decomposition. researchgate.net

Solventless synthesis is another emerging paradigm. Melt reactions, where dry silver salts of fatty acids are heated in an inert atmosphere, offer a direct route to silver nanoparticles without the need for solvents, simplifying the process and reducing waste. rsc.org Research has shown that the thermal decomposition of silver carboxylates can be achieved in the absence of common polymeric dispersants and stabilizers, further streamlining the synthesis. researchgate.netresearchgate.net

Furthermore, electrochemical methods like electrocarboxylation are being investigated for the sustainable synthesis of carboxylic acids, which are the precursors to compounds like silver(I) octanoate. beilstein-journals.org These methods can offer high efficiency and easier product isolation. beilstein-journals.org The development of these novel pathways is critical for the industrial-scale production of this compound-derived materials in an economically and environmentally responsible manner.

Table 1: Comparison of Selected Synthetic Pathways for Silver Nanoparticles from Carboxylate Precursors

| Synthetic Pathway | Reducing Agent/Energy Source | Key Advantages | Research Findings | Citations |

|---|---|---|---|---|

| Glycol Reduction | Ethylene Glycol | Green reagent, simple process | Reduction temperature of 110-120°C for straight-chain carboxylates yields spherical nanoparticles (20-40 nm). | researchgate.net |

| Photo-Reduction | UV Light | Low-cost, environmentally friendly, rapid | Process parameters like solvent ratio, pH, and stabilizer concentration can be optimized for effective synthesis. | researchgate.net |

| Hydrogen Pressure | Dihydrogen (H₂) | Fast, reproducible, versatile, controllable | Produces spherical particles of 4-6 nm; carboxylate groups chemisorb on the nanoparticle surface, enhancing stability. | researchgate.net |

| Solventless Thermolysis | Heat (Melt Reaction) | No solvent required, simple, scalable | Heating dry silver fatty acid salts at 250°C produces uniform silver nanoparticles (e.g., 4.7 ± 0.6 nm). | rsc.org |

Development of Advanced Functional Materials with Tunable Properties

This compound and related silver carboxylates are valuable precursors for creating advanced functional materials, particularly for applications in printed and flexible electronics. acs.org A significant future research direction lies in developing materials with precisely tunable properties by controlling the chemical structure of the precursors and the processing conditions.

The formulation of particle-free conductive inks is a major area of interest. acs.org Silver carboxylates are ideal for these inks due to their solubility in organic solvents and their decomposition at relatively low temperatures to form conductive silver films. rsc.orgacs.org Research is focused on tuning the performance of these inks by modifying the precursor. For example, using mixed silver dicarboxylates allows for effective control over the decomposition process, film morphology, and the final electrical performance of the silver film. acs.org The length and branching of the alkyl chain of the carboxylate ligand significantly influence the precursor's thermal behavior and, consequently, the properties of the resulting silver structures. acs.orgmdpi.com

Another emerging paradigm is the ability to tune the electronic properties of silver-based materials at the molecular level. The work function of silver nanoparticles, a critical parameter for efficiency in electronic devices, can be precisely tuned by exchanging the capping ligand molecules. researchgate.net This allows for improved energy-level alignment at interfaces within devices. researchgate.netresearchgate.net Similarly, the transannular silver-silver interactions in coordination polymers can be controlled through anion exchange, which opens up possibilities for creating bond-tunable materials for sensors or molecular switches. acs.org The self-assembly of carboxylic acids on silver surfaces provides another route to create charge-injection layers that can systematically shift the energy levels of subsequent layers. researchgate.net

Table 2: Influence of Molecular Structure on the Properties of Silver-Based Materials

| Structural Modification | Property Tuned | Application Area | Research Findings | Citations |

|---|---|---|---|---|

| Mixed Dicarboxylate Precursors | Decomposition Temperature, Film Morphology, Conductivity | Conductive Inks | Using silver oxalate (B1200264) as a co-precursor with silver malonate enhances ink performance. | acs.org |

| Ligand Exchange on Nanoparticles | Work Function | Organic Electronics | Exchanging myristate with 1-octanethiolate on silver nanoparticles can change the work function by 150-250 meV. | researchgate.net |

| Anion Exchange in Coordination Polymers | Argentophilic (Ag-Ag) Interaction Distance | Molecular Switches, Sensors | The Ag-Ag distance in molecular rectangles can be tuned from 3.20 Å to 3.81 Å by changing the counter-anion (e.g., NO₃⁻, BF₄⁻). | acs.org |

| Alkyl Chain Length of Carboxylate | Thermal Stability, Silver Content in Deposits | Focused Electron-Beam-Induced Deposition | Shorter perfluorinated carboxylate chains lead to higher silver content in deposited materials. | mdpi.com |

Deeper Mechanistic Elucidation in Catalytic Transformations

While silver compounds are known to be effective catalysts for a range of organic transformations, a detailed understanding of the underlying reaction mechanisms is often incomplete. mdpi.comscielo.br Future research will heavily rely on a combination of advanced experimental techniques and computational modeling to achieve a deeper mechanistic elucidation of catalytic transformations involving this compound and related species.

A key tool in this endeavor is Density Functional Theory (DFT), which allows for the computational investigation of complex reaction pathways. nih.govrsc.orgacs.org DFT studies can clarify the role of the silver(I) center, the energetics of transition states, and the origins of selectivity in catalytic cycles. nih.govacs.org For example, in the silver-catalyzed hydroboration of alkynes, DFT calculations have been used to propose a plausible mechanism involving the insertion of the alkyne into a silver-boron bond, followed by protonation to yield the product. nih.govacs.org In other reactions, like the cycloaddition of isocyanides, computational studies have shown that silver(I) acts as a catalyst by coordinating to the isocyanide, which decreases its charge density and enhances its reactivity. rsc.org

Research is also focusing on understanding the role of silver catalysts in radical reactions. unipv.it The ability of silver(I) to participate in single-electron transfer (SET) processes is crucial for initiating radical pathways, such as in decarboxylative cross-coupling reactions. mdpi.comunipv.it Elucidating these radical mechanisms is essential for expanding the synthetic utility of silver catalysis. unipv.it The influence of additives, such as bases and oxidants, on the catalytic cycle is another critical area of investigation. mdpi.comscielo.br Silver salts are often used in combination with other reagents, and understanding their precise role—whether as an oxidant, a co-catalyst, or an agent to generate the active catalytic species—is vital for reaction optimization. scielo.bracs.org

Table 3: Mechanistic Insights into Silver-Catalyzed Reactions

| Reaction Type | Role of Silver Catalyst | Method of Investigation | Key Mechanistic Step | Citations |

|---|---|---|---|---|

| Hydroboration of Alkynes | Activates alkyne for boration | DFT Calculations | Migratory insertion of the alkyne into the Ag-B bond. | nih.gov, acs.org |

| Cycloaddition of Isocyanides | Lewis acid, enhances electrophilicity | DFT Calculations, NPA Charge Analysis | Coordination of Ag(I) to the isocyanide, activating it for cycloaddition. | rsc.org |

| Nitrogenation of Alkynes | Activates alkyne for nucleophilic attack | Experimental (Radical Scavengers) | Coordination of Ag(I) to the alkyne, followed by azide (B81097) addition. | mdpi.com |

| Decarboxylative Fluorination | Facilitates radical generation | Experimental | Formation of a silver carboxylate intermediate followed by SET to generate an alkyl radical. | unipv.it |

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) represents a transformative paradigm for the future of materials and catalyst discovery. paperpublications.orgosti.gov This data-driven approach is set to dramatically accelerate the design of novel this compound-based systems by moving beyond traditional trial-and-error experimentation. acs.org

ML algorithms can be trained on large datasets from experiments or high-throughput computational screenings (e.g., using DFT) to build predictive models. acs.orgnih.govumich.edu These models can rapidly screen vast chemical spaces to identify promising new catalyst compositions or material structures with desired properties, a task that would be intractable with conventional methods. umich.edu For instance, ML can predict catalytic activity or selectivity based on descriptors of a catalyst's composition and structure, guiding researchers toward the most promising candidates for synthesis and testing. acs.orgnih.gov

In the context of this compound, AI can be used to optimize the synthesis of derived nanomaterials. researchgate.netresearchgate.net By analyzing the relationships between synthesis parameters (like precursor concentration, temperature, and stabilizers) and the resulting nanoparticle characteristics (like size and morphology), ML models can predict the optimal conditions to achieve specific material properties. researchgate.netresearchgate.net This eliminates the need for extensive and costly experimental optimization. researchgate.net

Furthermore, AI is being applied to the fundamental challenge of de novo design, where algorithms generate entirely new molecules or materials with tailored functionalities. osf.iointimal.edu.my Generative models can explore chemical space to propose novel ligands for silver catalysts or new precursor molecules for advanced materials. aip.org By integrating predictive models for properties like catalytic activity or thermal stability, these AI tools can prioritize the most synthetically accessible and high-performing candidates, creating a streamlined workflow from computational design to experimental realization. acs.orgaip.org This synergy between AI and chemistry will be instrumental in navigating the complex parameter space of this compound chemistry and unlocking new technological applications. paperpublications.org

Table 4: Applications of Machine Learning (ML) and Artificial Intelligence (AI) in Silver Chemistry

| Application Area | ML/AI Technique | Objective | Expected Outcome | Citations |

|---|---|---|---|---|

| Catalyst Discovery | Regression Models, Decision Trees | Predict catalytic performance (activity, selectivity) from catalyst descriptors. | Rapid screening of potential alloy or complex catalysts; identification of key performance descriptors. | acs.org, nih.gov, umich.edu |

| Nanoparticle Synthesis | Artificial Neural Networks (ANN), Optimization Algorithms (PSO) | Predict nanoparticle size and properties based on synthesis parameters. | Optimized and controlled synthesis of nanoparticles with desired characteristics without extensive experimentation. | researchgate.net, researchgate.net |

| Materials Design | Generative Models, Genetic Algorithms | Design novel molecules and materials with targeted properties (e.g., for solar energy, electronics). | Accelerated discovery of new functional materials and precursors. | aip.org, intimal.edu.my |

| Mechanism Understanding | ML-accelerated Simulations | Speed up quantum mechanical calculations of reaction pathways and energies. | Faster elucidation of complex reaction mechanisms and catalyst behavior. | acs.org, paperpublications.org, umich.edu |

Q & A

Q. What are the established methods for synthesizing Silver(I) octanoate, and how can its purity be validated?

this compound is typically synthesized by reacting silver nitrate with sodium octanoate in aqueous or organic solvents. The reaction requires stoichiometric control to avoid side products like silver oxides. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination (asymmetric stretching at ~1540 cm⁻¹) and X-ray diffraction (XRD) to verify crystallinity. Purity can be assessed via elemental analysis (C, H, Ag content) and thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutylation) is preferred for trace-level quantification due to its sensitivity and specificity. For non-volatile analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) can identify structural integrity, while inductively coupled plasma mass spectrometry (ICP-MS) measures silver content. High-performance liquid chromatography (HPLC) with UV detection is less effective due to poor chromophore activity in octanoate .

Q. How do researchers design experiments to study the coordination chemistry of this compound with amine ligands?

Systematic titration of primary amines (e.g., octylamine) into this compound solutions, followed by UV-Vis spectroscopy, monitors ligand exchange dynamics. Solid-state NMR and X-ray photoelectron spectroscopy (XPS) elucidate coordination modes (e.g., monodentate vs. bidentate binding). Stability constants can be calculated using isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can contradictory data in enzymatic assays involving octanoate substrates be resolved?

Discrepancies in kinetic assays (e.g., acyl-CoA synthetase activity) often arise from substrate solubility issues or background interference. For example, octanoate’s higher solubility compared to longer-chain fatty acids increases non-specific binding. Mitigation strategies include using detergent-based assays, optimizing substrate concentrations (≤10 mM), and validating results with orthogonal methods like radiometric tracing or HPLC-based product quantification .

Q. What experimental frameworks are optimal for comparing in vivo and in vitro metabolism of this compound?

In vivo studies require perfusion models (e.g., rat colonic cannulation) with ¹⁴C-labeled octanoate to track absorption and CO₂ production. In vitro comparisons use epithelial cell lines (e.g., Caco-2) under controlled oxygen tension. Data normalization must account for differential metabolic rates: in vivo systems show higher non-metabolized octanoate absorption (59–94%) due to systemic distribution, whereas in vitro models prioritize β-oxidation pathways .

Q. How can researchers optimize this compound’s role in nanoparticle synthesis to control size and stability?

Adjusting the alkylamine-to-silver ratio during thermal decomposition of this compound precursors modulates nanoparticle size (e.g., 5–20 nm). Stabilizing agents like polyvinylpyrrolidone (PVP) prevent aggregation. Advanced characterization via transmission electron microscopy (TEM) and dynamic light scattering (DLS) correlates synthetic conditions with colloidal stability. Note that amines primarily act as reducing agents, not stabilizers, in these systems .

Q. What methodologies address this compound’s instability under ambient conditions?

Degradation studies under varying humidity and temperature (e.g., 25°C vs. 4°C) identify optimal storage conditions. Accelerated stability testing via Arrhenius modeling predicts shelf life. Decomposition products (e.g., silver oxide) are detectable via XRD or Raman spectroscopy. For lab use, inert-atmosphere storage (argon) in anhydrous solvents (e.g., toluene) extends stability .

Methodological Considerations

- Data Validation : Cross-reference GC-MS results with isotopic labeling (e.g., ¹³C-octanoate) to distinguish endogenous vs. exogenous metabolites .

- Ethical Design : Follow institutional guidelines for in vivo studies, including mesenteric blood sampling protocols and ethical approval for animal models .

- Reproducibility : Document synthesis parameters (solvent purity, agitation rate) and share raw data (TGA thermograms, NMR spectra) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.